Product packaging for BAPTA Tetramethyl ester(Cat. No.:CAS No. 125367-34-2)

BAPTA Tetramethyl ester

Cat. No.: B014424
CAS No.: 125367-34-2
M. Wt: 532.5 g/mol
InChI Key: LCPLRKMZANZSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bapta-tetramethyl ester is a cell-permeant, esterified analog of the highly selective calcium chelator BAPTA. This compound serves as a crucial pharmacological tool in cell biology and physiology research for the controlled buffering of intracellular free calcium concentrations ([Ca2+]i). Unlike its parent compound, BAPTA, the tetramethyl ester derivative is membrane-permeant, allowing it to passively diffuse into cells. Once inside the cytoplasm, endogenous non-specific esterases hydrolyze the ester groups, regenerating the active, impermeant BAPTA chelator, which becomes trapped within the cytosol. This mechanism enables researchers to effectively load cells with a high-affinity Ca2+ buffer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O10 B014424 BAPTA Tetramethyl ester CAS No. 125367-34-2

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O10/c1-33-23(29)15-27(16-24(30)34-2)19-9-5-7-11-21(19)37-13-14-38-22-12-8-6-10-20(22)28(17-25(31)35-3)18-26(32)36-4/h5-12H,13-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPLRKMZANZSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392612
Record name Bapta-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125367-34-2
Record name N,N′-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis[N-(2-methoxy-2-oxoethyl)glycine] 1,1′-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125367-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bapta-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAPTA Tetramethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Derivatization Strategies for Bapta Tetramethyl Ester

Synthetic Pathways to BAPTA-Tetramethyl Ester

The creation of BAPTA-tetramethyl ester involves the synthesis of its precursor, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), followed by esterification of the carboxylic acid groups.

Modified Procedures for 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic Acid Tetramethyl Ester Dihydrochloride (B599025) Synthesis

The synthesis of the BAPTA precursor itself can be achieved through various methods. A common route involves the reaction of 2-aminophenol (B121084) with 1,2-dibromoethane (B42909) to form 1,2-bis(o-aminophenoxy)ethane. This intermediate is then reacted with an excess of a haloacetic acid ester, such as methyl bromoacetate, in the presence of a base to yield the tetraester. Subsequent treatment with hydrochloric acid can then produce the dihydrochloride salt. researchgate.net

Modified procedures often focus on improving yields and purity. For instance, the synthesis of 5-nitro BAPTA, a key intermediate, has been reported, although its conversion to 5-amino-BAPTA was not initially described. google.com One reported synthesis of 5-amino-BAPTA tetramethyl ester involves the hydrogenation of 5-nitro BAPTA tetramethyl ester in dimethylformamide using palladium on charcoal as a catalyst. google.com

General Esterification Methods for Carboxylic Acid Groups in BAPTA Precursors

The four carboxylic acid groups of the BAPTA molecule are typically converted to their corresponding methyl esters to increase the molecule's lipophilicity, allowing it to permeate cell membranes. biotium.com General esterification methods are widely applicable.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. aocs.org However, for complex molecules like BAPTA, milder methods are often preferred to avoid side reactions.

Alternative methods include:

Reaction with Alkyl Halides: Carboxylic acids can be converted to their esters by reaction with alkyl halides in the presence of a base. nih.gov The use of tetrabutylammonium (B224687) fluoride (B91410) as a base has been shown to be effective in generating highly reactive carboxylate ions for this purpose. nih.gov

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. googleapis.com The use of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as a rapid and mild coupling reagent for esterification. nih.gov

Acid Anhydrides or Halides: While effective, the use of more reactive derivatives like acid anhydrides or halides can be harsh and may require the use of a scavenger for the resulting acid byproduct. nih.gov

Table 1: Comparison of Esterification Methods for BAPTA Precursors

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Alcohol, Strong Acid CatalystRefluxSimple, inexpensiveHarsh conditions, potential for side reactions
Alkyl Halide Reaction Alkyl Halide, Base (e.g., Bu₄NF)MildHigh reactivity of carboxylateStoichiometric base required
DCC Coupling Alcohol, DCC, DMAPMildGood for sensitive substratesDicyclohexylurea byproduct can be difficult to remove
NDTP Coupling Alcohol, NDTP, BaseRapid, MildFast reaction times, good yieldsAvailability and cost of reagent

Functionalization and Derivatization of BAPTA-Tetramethyl Ester

The BAPTA-tetramethyl ester scaffold can be chemically modified to introduce a variety of functional groups, enabling its conjugation to other molecules and the development of sophisticated molecular probes.

Synthesis of Amine-Reactive this compound Derivatives

Introducing an amine-reactive group onto the this compound allows for its covalent attachment to molecules containing primary amine functionalities, such as proteins and peptides. google.com A common strategy involves the synthesis of a BAPTA derivative with a carboxylic acid group that can be activated for amine coupling. googleapis.com

For example, a 4-hydroxy this compound can be synthesized and subsequently reacted with t-butyl bromoacetate. googleapis.com The t-butyl ester is then selectively removed to yield a this compound with a free carboxymethoxy group, which is an amine-reactive carboxylic acid. googleapis.com The synthesis of 4-amino-BAPTA-tetramethylester has also been reported, providing a direct point for conjugation. metu.edu.tr

Incorporation into Photo-Cleavable Calcium Chelators (e.g., NQMP-BAPTA Tetramethyl Ester)

The development of photo-cleavable calcium chelators allows for the controlled release of calcium ions upon light stimulation, providing a powerful tool for studying calcium signaling dynamics. rsc.orguga.edu One approach involves incorporating a photolabile linker between the two aminodicarboxylic acid fragments of the BAPTA structure. uga.edu

A notable example is the design of a photo-cleavable analog of BAPTA using a photolabile 3-(hydroxymethyl)-2-naphthol core. rsc.orguga.edu This design strategy results in a chelator with a high affinity for calcium that can be rapidly and efficiently cleaved upon irradiation, releasing the bound calcium. rsc.org Another strategy involves the use of a photoremovable protecting group, such as a derivative of 2-nitrobenzyl, attached to the BAPTA molecule. annualreviews.org

Formation of Succinimidyl Esters for Bioconjugation with Biomolecules

To facilitate the covalent attachment of BAPTA derivatives to biomolecules, the carboxylic acid functional groups are often converted into more reactive succinimidyl esters. googleapis.comaatbio.com These activated esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. google.com

The synthesis of a BAPTA succinimidyl ester typically involves reacting the carboxylic acid-functionalized BAPTA derivative with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). google.comgoogleapis.com The resulting succinimidyl ester is a valuable reagent for creating custom calcium probes and sensors. aatbio.com

Table 2: Functional Derivatives of BAPTA-Tetramethyl Ester

DerivativeFunctional GroupPurposeSynthetic Approach
Amine-Reactive BAPTA Carboxylic AcidConjugation to aminesIntroduction of a carboxymethoxy group
Photo-Cleavable BAPTA Photolabile LinkerLight-induced calcium releaseIncorporation of a photolabile core (e.g., 3-(hydroxymethyl)-2-naphthol)
BAPTA Succinimidyl Ester Succinimidyl EsterBioconjugation with biomoleculesActivation of a carboxylic acid group with NHS and DCC

Generation of Nitro-Substituted BAPTA Tetramethyl Esters for Fluorescent Probe Development

The introduction of a nitro group onto the BAPTA-tetramethyl ester framework is a key strategy in the creation of fluorescent probes for detecting metal ions. 5-Nitro this compound, a prominent example, serves as a crucial intermediate in the synthesis of two-photon probes. chemsrc.comtargetmol.comcaltagmedsystems.co.uk These probes are instrumental for real-time imaging of intracellular calcium ions (Ca²⁺) and for monitoring calcium waves deep within biological tissues. chemsrc.comtargetmol.comcaltagmedsystems.co.uk

The synthesis can involve the use of a BAPTA-like chelator molecule that is substituted with a nitro group (NO₂). google.com This nitro-substituted precursor can then be further modified. For instance, 5-Nitro this compound can be combined with a fluorescent compound, such as 2-Me-substituted TM, to create a red fluorescent probe. chemsrc.comtargetmol.comcaltagmedsystems.co.uk This derivatization allows for the specific detection and visualization of calcium dynamics within cells and tissues. chemsrc.comtargetmol.comcaltagmedsystems.co.uk The general approach often involves coupling the BAPTA-like molecule with other molecules through functional groups to form a covalent bond. google.com

A notable application of this strategy is in the development of photolabile Ca²⁺ chelators, where a BAPTA-like chelator is coupled to two 2-nitrobenzyl derivatives. nasa.gov These derivatives are photochemical precursors to 2-nitrosobenzophenones, and their affinity for calcium is designed to decrease upon illumination. nasa.gov

Compound Application Key Feature
5-Nitro this compoundIntermediate in two-photon probe synthesis chemsrc.comtargetmol.comcaltagmedsystems.co.ukCalcium chelator chemsrc.comtargetmol.comcaltagmedsystems.co.uk
Red fluorescent probe (e.g., CaTM-2 AM)Real-time imaging of intracellular Ca²⁺ chemsrc.comtargetmol.comcaltagmedsystems.co.ukFormed from 5-Nitro this compound and a fluorescent compound chemsrc.comtargetmol.comcaltagmedsystems.co.uk
Photolabile Ca²⁺ chelatorsControlled release of Ca²⁺ upon illumination nasa.govBAPTA-like chelator coupled to 2-nitrobenzyl derivatives nasa.gov

Synthesis of Halogenated this compound Derivatives (e.g., 5-Bromo-5'-methyl this compound)

Halogenation of BAPTA-tetramethyl ester is another important derivatization strategy, leading to compounds with altered properties suitable for specific applications. An example of this is 5-Bromo-5'-methyl this compound, which is a derivative of BAPTA designed as a calcium indicator. medchemexpress.commedchemexpress.com This particular derivative is noted for its suitability in measuring relatively high levels of calcium. medchemexpress.commedchemexpress.com

The synthesis of such halogenated derivatives can be achieved through various methods. For instance, the BAPTA-like molecule can be substituted with halogens like fluorine (F), chlorine (Cl), bromine (Br), or iodine (I). google.com The specific placement of the halogen and other substituents, such as a methyl group in 5-Bromo-5'-methyl this compound, allows for the modulation of the chelator's affinity and selectivity for different ions. medchemexpress.commedchemexpress.com

Compound Molecular Formula Molecular Weight Key Feature
5-Bromo-5'-methyl this compoundC₂₇H₃₃BrN₂O₁₀ bldpharm.com625.46 g/mol bldpharm.comCalcium indicator for high Ca²⁺ levels medchemexpress.commedchemexpress.com

Spectroscopic Characterization of BAPTA-Tetramethyl Ester and its Derivatives

Spectroscopic techniques are indispensable for the structural confirmation and analysis of BAPTA-tetramethyl ester and its derivatives. These methods provide detailed information about the molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for elucidating the molecular structure of organic compounds like BAPTA-tetramethyl ester. nih.gov By analyzing the chemical shifts, integration, and signal splitting in a ¹H NMR spectrum, it is possible to determine the arrangement of protons within the molecule. libretexts.org

For BAPTA and its derivatives, ¹H NMR is also used to study their interactions with metal ions. The binding of a metal ion to the BAPTA core causes changes in the chemical environment of the nearby protons, leading to shifts in the NMR spectrum. researchgate.net This allows for the investigation of the chelation properties of BAPTA with various ions, not limited to Ca²⁺, but also including Zn²⁺, Pb²⁺, Ni²⁺, and Mn²⁺. researchgate.net The pattern of the spectral changes, such as broadening or the appearance of new peaks, can provide insights into the exchange dynamics between the free and bound states of the chelator. researchgate.net

Spectroscopic Information Description
Chemical Shift Provides information about the electronic environment of the protons. libretexts.org
Integration Proportional to the number of protons giving rise to the signal. libretexts.org
Signal Splitting Reveals the number of neighboring protons. libretexts.org
Metal Ion Binding Changes in the spectrum upon addition of metal ions confirm chelation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com Different covalent bonds vibrate at characteristic frequencies, and when the molecule is irradiated with IR energy that matches these frequencies, the bonds absorb the energy. savemyexams.com

For BAPTA-tetramethyl ester, the IR spectrum would be expected to show characteristic absorptions for its various functional groups. The presence of ester groups (C=O) would result in a strong absorption band typically in the range of 1735 cm⁻¹. libretexts.org The C-O bonds of the ester and ether linkages would show strong absorptions in the 1000-1300 cm⁻¹ region. libretexts.org Additionally, the aromatic rings would exhibit characteristic C-H stretching absorptions around 3000-3100 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region. libretexts.org The alkane-like portions of the molecule would show C-H stretching absorptions between 2850 and 2960 cm⁻¹. libretexts.org

Functional Group Expected IR Absorption Range (cm⁻¹)
Ester (C=O)~1735 libretexts.org
Ether (C-O)1000 - 1300 libretexts.org
Aromatic C-H3000 - 3100 libretexts.org
Aromatic C=C1400 - 1600 libretexts.org
Alkane C-H2850 - 2960 libretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial method for confirming the molecular weight of a synthesized compound like BAPTA-tetramethyl ester. The molecular weight of BAPTA-tetramethyl ester is approximately 532.5 g/mol . nih.gov Mass spectrometry provides a precise determination of this value, confirming the elemental composition of the molecule. nih.gov The molecular formula for BAPTA-tetramethyl ester is C₂₆H₃₂N₂O₁₀. nih.govthermofisher.comvivanls.comthermofisher.com

For derivatives such as 5-Nitro this compound, mass spectrometry would confirm the addition of the nitro group, resulting in a higher molecular weight of approximately 577.54 g/mol and a molecular formula of C₂₆H₃₁N₃O₁₂. caltagmedsystems.co.uk Similarly, for 5-Bromo-5'-methyl this compound, the molecular weight is confirmed to be around 625.46 g/mol with a molecular formula of C₂₇H₃₃BrN₂O₁₀. bldpharm.com

Compound Molecular Formula Molecular Weight ( g/mol )
BAPTA-tetramethyl esterC₂₆H₃₂N₂O₁₀ nih.govthermofisher.comvivanls.comthermofisher.com~532.5 nih.gov
5-Nitro this compoundC₂₆H₃₁N₃O₁₂ caltagmedsystems.co.uk~577.54 caltagmedsystems.co.uk
5-Bromo-5'-methyl this compoundC₂₇H₃₃BrN₂O₁₀ bldpharm.com~625.46 bldpharm.com

Mechanistic Insights into Bapta Tetramethyl Ester in Cellular Systems

Intracellular Hydrolysis of BAPTA-Tetramethyl Ester Derivatives (e.g., Acetoxymethyl Esters)

The utility of BAPTA as an intracellular Ca²⁺ buffer hinges on its ability to cross the cell membrane, a barrier it cannot efficiently penetrate in its native, hydrophilic state. To overcome this, BAPTA is chemically modified into a more lipophilic, membrane-permeant form, such as BAPTA-AM (acetoxymethyl ester). tcichemicals.combiotium.com This esterified version can diffuse across the plasma membrane into the cytoplasm. biotium.com

Esterase-Mediated De-esterification for Active BAPTA Release within Cells

Once inside the cell, the BAPTA-AM molecule is not yet active as a calcium chelator. biotium.comcaymanchem.com Its calcium-binding carboxyl groups are masked by the acetoxymethyl esters. acs.org The activation of BAPTA occurs through the enzymatic action of intracellular esterases. These ubiquitous enzymes, found in the cytoplasm of various cell types, recognize and cleave the ester bonds of BAPTA-AM. tcichemicals.comacs.orgthomassci.com This process, known as de-esterification or hydrolysis, removes the acetoxymethyl groups, regenerating the free carboxylate groups and thus converting the molecule into its active, Ca²⁺-chelating form, BAPTA. tcichemicals.combiotium.comgoogle.com This enzymatic conversion ensures that the potent calcium-chelating activity of BAPTA is unleashed specifically within the intracellular environment. biotium.com The reliance on these non-specific esterases is a common strategy for delivering various molecules into cells. acs.org

Calcium Chelation and Buffering by Hydrolyzed BAPTA

Following its intracellular activation, hydrolyzed BAPTA exhibits its powerful and precise calcium-chelating properties, which are central to its function as a Ca²⁺ buffer.

High Selectivity of BAPTA for Ca²⁺ over Mg²⁺ and Protons

A key feature of BAPTA is its remarkable selectivity for calcium ions over other divalent cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations within the cell. nih.govmedchemexpress.com The unique structure of BAPTA, where the ethylene (B1197577) bridge of EGTA is replaced by two benzene (B151609) rings, confers a binding pocket that is sterically and electronically optimized for Ca²⁺. tcichemicals.comtcichemicals.com This results in a Ca²⁺/Mg²⁺ selectivity that is significantly higher than that of older chelators like EGTA. nih.govthermofisher.com Furthermore, BAPTA's affinity for Ca²⁺ is largely independent of pH in the physiological range, a significant advantage over EGTA, whose calcium binding is more sensitive to proton concentrations. tcichemicals.comnih.gov This high selectivity ensures that BAPTA specifically buffers Ca²⁺ without significantly disturbing the homeostasis of other essential ions like Mg²⁺ or being affected by normal physiological pH fluctuations. nih.gov

Kinetics of Calcium Binding and Rapid Release by BAPTA

The speed at which a chelator can bind and release Ca²⁺ is critical for studying fast cellular processes. BAPTA exhibits rapid on- and off-rates for calcium binding. nih.gov Studies have shown that the kinetics of BAPTA are considerably faster than those of EGTA. nih.govfrontiersin.org The on-rate for Ca²⁺ binding to BAPTA is in the range of 10⁸ to 10⁹ M⁻¹s⁻¹, which is kinetically similar to the fluorescent indicator Fura-2. nih.gov This rapid binding allows BAPTA to effectively capture calcium ions close to their point of entry, such as near Ca²⁺ channels, making it a powerful tool for investigating localized calcium signaling events. nih.gov The fast release of calcium also contributes to its effectiveness as a buffer, allowing it to dynamically regulate Ca²⁺ levels in response to rapid changes in intracellular concentration. scbt.com

Buffering Capacity and Dissociation Constants (Kd) in Physiological Contexts

The effectiveness of BAPTA as a calcium buffer is quantified by its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. The Kd of the parent BAPTA is approximately 1.1 x 10⁻⁷ M (or 110 nM) in a 0.1 M KCl solution. nih.gov However, the precise Kd can be influenced by various factors within the cellular environment, such as ionic strength, temperature, and pH. thermofisher.com For instance, under specific experimental conditions mimicking vacuole fusion, the Kd of BAPTA for Ca²⁺ was determined to be 126 nM. researchgate.net

Researchers have synthesized a range of BAPTA derivatives with varying affinities for Ca²⁺, allowing for the selection of a buffer with a Kd appropriate for the specific physiological question being addressed. nih.gov The buffering capacity of BAPTA allows it to clamp the intracellular Ca²⁺ concentration at a specific level, thereby enabling the study of the roles of calcium in a multitude of cellular processes. thermofisher.com

Applications of Bapta Tetramethyl Ester and Its Progeny in Biological Research

Modulating Intracellular Calcium Concentrations in Cellular Studies

The ability to control intracellular Ca2+ levels is fundamental to understanding its function as a ubiquitous second messenger. nih.gov BAPTA and its derivatives are instrumental in these investigations.

Experimental Control of Cytosolic Calcium Dynamics for Functional Analysis

BAPTA-tetramethyl ester, often referred to as BAPTA-AM, is widely used to control cytosolic Ca2+ concentration for the study of Ca2+-dependent cellular functions. open.ac.uklumiprobe.com By chelating intracellular Ca2+, BAPTA-AM effectively buffers changes in cytosolic Ca2+ levels, allowing researchers to probe the necessity of Ca2+ signaling in specific processes. open.ac.ukopen.ac.uk For instance, loading cells with BAPTA-AM can abolish Ca2+ oscillations and reduce basal Ca2+ levels, thereby helping to determine the causal role of Ca2+ waves in events like cell retraction during migration. physiology.org However, it is important to note that some studies suggest BAPTA can have off-target effects unrelated to Ca2+ chelation, highlighting the need for careful experimental design and the use of appropriate controls. open.ac.ukkuleuven.be

The following table summarizes key characteristics of BAPTA-AM and related compounds used in controlling cytosolic calcium:

Table 1: Characteristics of BAPTA Derivatives for Calcium Modulation
Compound Key Feature Dissociation Constant (Kd) for Ca2+ Common Application
BAPTA-AM Membrane-permeable Ca2+ chelator. open.ac.uklumiprobe.com ~160 nM open.ac.uk General intracellular Ca2+ buffering. open.ac.uk
Dibromo-BAPTA Lower affinity for Ca2+. interchim.fropen.ac.uk 1.6 µM open.ac.uk Studying processes involving higher Ca2+ concentrations. interchim.fr
Difluoro-BAPTA Low affinity for Ca2+. open.ac.uk 65 µM open.ac.uk Control for BAPTA's Ca2+-chelating effects. open.ac.uk
Dinitro-BAPTA-AM Negligible affinity for Ca2+. jneurosci.org ~25 mM jneurosci.org Control for non-specific effects of the BAPTA structure and AM moiety. jneurosci.org

Inhibition of Voltage-Gated Potassium (Kv) Channels through Calcium Modulation

While primarily known as a Ca2+ chelator, BAPTA-AM has been shown to directly inhibit several types of voltage-gated potassium (Kv) channels, an effect that may not be solely dependent on its Ca2+ buffering properties. westminster.ac.ukresearchgate.nethellobio.com Studies have demonstrated that BAPTA-AM can block Kv11.1 (hERG), hKv1.3, and hKv1.5 channels in a concentration-dependent manner. researchgate.nethellobio.comtocris.com This blockade is often dependent on the channel being in an open state. researchgate.net For example, the inhibition of IKv currents in cerebellar granule neurons by BAPTA-AM was found to be time- and voltage-dependent, suggesting a direct effect on the channel itself rather than an indirect consequence of intracellular Ca2+ chelation. westminster.ac.uk

The table below details the inhibitory concentrations of BAPTA-AM on various Kv channels.

Table 2: BAPTA-AM IC50 Values for Voltage-Gated Potassium (Kv) Channels
Channel IC50 (µM) Cell Type Reference
Kv11.1 (hERG) 1.3 HEK 293 cells researchgate.nethellobio.com
hKv1.3 1.45 HEK 293 cells researchgate.nethellobio.com
hKv1.5 1.23 HEK 293 cells researchgate.nethellobio.com

Investigation of Store-Operated Calcium Entry (SOCE) Mechanisms

Store-operated calcium entry (SOCE) is a crucial mechanism for Ca2+ influx into cells, activated by the depletion of Ca2+ from the endoplasmic reticulum (ER). mdpi.comresearchgate.net BAPTA-AM is a valuable tool for dissecting the components of this pathway. By buffering intracellular Ca2+, BAPTA can help to isolate the effects of ER Ca2+ depletion from the subsequent rise in cytosolic Ca2+. mdpi.com For example, in the study of osteoblast proliferation, BAPTA-AM was used to demonstrate that the proliferative effects of high extracellular Ca2+ were dependent on an increase in intracellular Ca2+. plos.org Furthermore, pretreating cells with BAPTA-AM can prevent the H2O2-induced injury of endothelial progenitor cells, indicating that the damage is related to a disruption of intracellular calcium homeostasis mediated by SOCE. biomolther.org

Impact on Specific Cell Signaling Pathways

The modulation of intracellular Ca2+ by BAPTA-tetramethyl ester has profound effects on various signaling pathways that govern critical cellular processes like apoptosis, proliferation, and migration.

Elucidating the Role of Calcium in Apoptosis and Cell Death Mechanisms

Intracellular Ca2+ is a key regulator of apoptosis, or programmed cell death. mdpi.com BAPTA-AM has been instrumental in clarifying the role of Ca2+ in apoptotic pathways. In some cancer cell lines, chelating intracellular Ca2+ with BAPTA-AM has been shown to enhance apoptosis induced by certain anti-cancer drugs. kuleuven.benih.gov Conversely, in other contexts, BAPTA-AM can prevent cell death by mitigating intracellular calcium overload. acs.org For instance, BAPTA-AM-loaded liposomes have shown therapeutic potential in acute liver failure models by preventing necrosis and apoptosis. acs.org Studies have also shown that while BAPTA-AM can inhibit ER stress, it may not always rescue cells from apoptosis, suggesting a complex interplay between Ca2+ signaling, ER stress, and autophagy in determining cell fate. nih.gov

Analysis of Calcium's Involvement in Cell Proliferation and Migration

Calcium signaling is deeply intertwined with the regulation of cell proliferation and migration. mdpi.comsemanticscholar.org The use of BAPTA-AM has been pivotal in demonstrating the necessity of Ca2+ for these processes. In gastric cancer cells, the chelation of intracellular Ca2+ with BAPTA-AM was shown to abolish HRC-induced cell invasion and migration. semanticscholar.org Similarly, in human vascular smooth muscle cells, loading with BAPTA-AM abolished Ca2+ oscillations and significantly reduced cell retraction, a key step in migration. physiology.org Furthermore, research on breast cancer cells has indicated that intracellular Ca2+ chelation with BAPTA-AM can inhibit the epithelial-mesenchymal transition (EMT), a process that facilitates cancer cell migration and invasion. uq.edu.au

The following table provides examples of research findings on the effects of BAPTA-AM on cell proliferation and migration.

Table 3: Research Findings on BAPTA-AM's Impact on Cell Proliferation and Migration
Cell Type Finding Effect of BAPTA-AM Reference
Gastric Cancer Cells Histidine-rich calcium binding protein (HRC) promotes proliferation, migration, and invasion. Abolished HRC-induced invasion and migration. semanticscholar.org
Human Vascular Smooth Muscle Cells Ca2+ waves are essential for cell retraction during migration. Abolished Ca2+ oscillations and reduced retraction. physiology.org
Osteoblasts High extracellular Ca2+ promotes proliferation via SOCE. Reversed the proliferative effect of high extracellular Ca2+. plos.org
MDA-MB-468 Breast Cancer Cells EGF induces an epithelial-mesenchymal transition (EMT). Inhibited EGF-induced vimentin (B1176767) induction, a marker of EMT. uq.edu.au

Effects on Endothelial-Mesenchymal Transition (EndMT)

The transition of endothelial cells into mesenchymal cells, a process known as Endothelial-Mesenchymal Transition (EndMT), is implicated in various physiological and pathological states, including pulmonary arterial hypertension. Research indicates that intracellular calcium signaling is a critical component of this process. The use of BAPTA-tetramethyl ester (BAPTA-AM) has been instrumental in elucidating this dependency.

In studies involving human lung vascular endothelial cells (LVECs), chelation of intracellular calcium with BAPTA-AM was shown to abolish the EndMT induced by transforming growth factor β1 (TGF-β1). physiology.orgnih.gov Specifically, treatment with BAPTA-AM significantly inhibited the TGF-β1-induced increases in key mesenchymal markers like SNAI1/SNAI2 and ACTA2. biorxiv.org Furthermore, BAPTA-AM partially rescued the expression of the endothelial marker PECAM1, which is typically reduced during EndMT. nih.govbiorxiv.org Similarly, in breast cancer cells, intracellular calcium chelation with BAPTA-AM blocked the epidermal growth factor (EGF)-induced expression of the mesenchymal marker vimentin and other EMT-associated genes such as Twist and N-cadherin. nih.gov These findings collectively demonstrate that a rise in cytosolic calcium is a crucial signaling event for the induction of EndMT, and BAPTA-AM serves as a key tool to confirm this mechanism. physiology.orgnih.gov

Studying Gastrin-Stimulated Gastrin Promoter Activity

In gastroenterological research, BAPTA-AM has been employed to investigate the signaling pathways activated by the hormone gastrin. Gastrin can stimulate its own promoter in a positive-feedback loop, a process that may contribute to hypergastrinemia. nih.gov When studying the role of calcium in this feedback loop in human gastric carcinoma cells (AGS-CCK2R), researchers found that, contrary to inhibiting the process, BAPTA-AM actually potentiated gastrin-stimulated gastrin promoter activity. nih.govoup.com

This potentiation was observed to be dose-dependent. For instance, in the presence of 500 nM or 1 µM of BAPTA-AM, gastrin's stimulation of its promoter activity increased from a 4.4-fold increase to a 7.4-fold and a 17.1-fold increase, respectively. oup.com This suggests that the gastrin-induced positive-feed-forward loop is not dependent on a rise in intracellular calcium. nih.govoup.com The observed potentiation by BAPTA-AM may be linked to an increased phosphorylation of ERK1/2, as some studies have shown that BAPTA-AM can enhance the basal phosphorylation of these kinases. oup.com

Inhibition of Phospholipase C Activity and Calcium Independence

BAPTA-AM is a critical tool for dissecting the calcium dependency of signaling pathways initiated by Phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP₃), which triggers the release of calcium from intracellular stores. biologists.com By chelating this released calcium, BAPTA-AM allows researchers to determine whether downstream cellular responses are truly dependent on the calcium signal itself.

For example, in studies of macrophage activation by mycobacteria, the production of the proinflammatory cytokine TNF-α was blocked by the chelation of intracellular calcium with BAPTA-AM. aai.org This demonstrates that while the signaling cascade is initiated by the mycobacterial infection leading to PLC activation, the subsequent cytokine production is dependent on the IP₃-mediated release of intracellular calcium. aai.org Similarly, in studies on parietal cells, BAPTA-AM was shown to block histamine-stimulated vacuolar-apical compartment (VAC) formation, a key step in gastric acid secretion, indicating the process is calcium-dependent. nih.gov These experiments highlight that BAPTA-AM does not inhibit PLC directly but acts on its downstream calcium signal, thereby clarifying the specific role of calcium in complex biological processes. aai.orgnih.gov

Neurobiological Research Applications

Neuroprotective Effects in In Vitro and In Vivo Models of Neuronal Damage and Spinal Cord Injury

BAPTA-AM has demonstrated significant neuroprotective properties in various models of neuronal injury. physiology.org Studies have shown that the local and immediate application of BAPTA, a cell-permeable and highly selective calcium chelator, is strongly neuroprotective following severe spinal cord injury (SCI). nih.govnih.govresearchgate.net In an in vivo mouse model of spinal cord transection, BAPTA treatment improved behavioral and locomotor recovery. nih.govresearchgate.net

Concurrently, BAPTA was assessed in an in vitro model of physical neuronal damage, where it also demonstrated neuroprotective effects. nih.govnih.gov It has been shown to protect against excitotoxic and ischemic neuronal injury in both in vitro and in vivo settings. physiology.org The protective mechanism involves buffering intracellular calcium, which is known to rise to toxic levels following neuronal injury. jneurosci.org The evidence suggests that when applied locally and immediately, calcium chelation can effectively protect neurons in the context of SCI. nih.govplos.org

Attenuation of Neuronal Apoptosis and Reactive Oxygen Species Generation

A key mechanism of BAPTA-AM's neuroprotective effect is its ability to mitigate secondary injury cascades, including neuronal apoptosis and the production of reactive oxygen species (ROS). nih.govresearchgate.net Following traumatic injury to the spinal cord, a significant increase in apoptotic cells and ROS levels is typically observed. Studies have shown that BAPTA alleviates neuronal apoptosis caused by physical damage. nih.govnih.gov

The application of BAPTA was found to significantly decrease the number of TUNEL-positive (apoptotic) cells in a dose-dependent manner. nih.gov Similarly, ROS generation was significantly reduced with BAPTA treatment, again showing a dose-dependent effect. nih.gov In cadmium-induced neurotoxicity models, pretreatment with BAPTA-AM also attenuated ROS production and subsequent apoptosis. plos.orgnih.govplos.org This dual action of inhibiting both apoptosis and oxidative stress is crucial for its neuroprotective efficacy. nih.gov

Table 1: Effect of BAPTA on Neuronal Apoptosis and ROS Generation

BAPTA ConcentrationEffect on Apoptosis (TUNEL-positive cells)Effect on ROS LevelsReference
10 µMSignificant decreaseSignificant reduction nih.gov
20 µMFurther significant decreaseFurther significant reduction nih.gov
40 µMMaximally effective decreaseLowest observed level nih.gov

Preservation of Electrophysiological Function in Injured Neurons

The neuroprotective actions of BAPTA-AM translate into the enhanced preservation of neuronal function following injury. nih.govresearchgate.net In studies of spinal cord transection, BAPTA treatment promoted the recovery of compound action potentials (CAP), indicating preserved electrophysiological integrity in the injured tissue. nih.gov By buffering intracellular calcium, BAPTA-AM helps to prevent the severe depression of evoked synaptic transmission that occurs during ischemic events like oxygen-glucose deprivation (OGD). plos.org

Research has shown that BAPTA-AM not only partially prevents the depression of field excitatory postsynaptic potentials (fEPSPs) during OGD but also promotes faster electrophysiological recovery after the ischemic challenge. plos.org In cerebellar granule neurons from weaver mice, which exhibit a depolarized resting membrane potential, treatment with BAPTA-AM adjusted their membrane potentials back to levels seen in normal neurons, restoring their ability to extend neurites. nih.gov This preservation of electrical function is a critical outcome of BAPTA-AM's ability to control intracellular calcium dysregulation following neuronal injury. nih.govplos.orgnih.gov

Mitochondrial Calcium Dynamics Studies

Mitochondria are crucial organelles that not only generate ATP but also play a significant role in cellular calcium homeostasis. The uptake of calcium by mitochondria can stimulate energy production but can also trigger cell death pathways when overloaded. BAPTA-AM has been instrumental in dissecting the intricate relationship between mitochondrial calcium dynamics and cellular function.

Assessment of Mitochondrial Calcium Uptake and its Role in Cellular Processes

BAPTA-AM is utilized to investigate the role of cytosolic calcium in mitochondrial calcium uptake and its subsequent effects on cellular processes like apoptosis and necrosis. nih.gov By buffering cytosolic calcium, BAPTA-AM can prevent or reduce the elevation of mitochondrial calcium levels, thereby helping to elucidate the critical role of mitochondrial calcium overload in initiating cell death pathways. nih.govfrontiersin.org For instance, in studies of neural cells, the use of BAPTA-AM prevented both apoptosis and necrosis induced by various toxic insults, highlighting that mitochondrial calcium overload is a crucial event in both forms of cell death. nih.gov Furthermore, in HeLa cells, loading with BAPTA-AM was shown to almost completely abolish the histamine-dependent rise in mitochondrial calcium concentration, which in turn prevented the expected increase in mitochondrial ATP synthesis. pnas.org This demonstrates the essential role of cytosolic calcium transients in triggering mitochondrial calcium uptake and subsequent metabolic activation. pnas.org

The ability of BAPTA-AM to chelate intracellular calcium has also been used to explore its impact on various cellular signaling pathways. For example, chelation of cytosolic calcium with BAPTA-AM has been shown to abolish induced apoptosis in certain cancer cells, confirming the pivotal role of cytosolic calcium in this process. mdpi.com

Table 1: Effect of BAPTA-AM on Mitochondrial and Cellular Calcium-Dependent Processes

Cell Type Experimental Condition Effect of BAPTA-AM Key Finding Reference
Neural Cells Exposure to apoptotic and necrotic insults Prevented apoptosis and necrosis Mitochondrial calcium overload is critical for both apoptotic and necrotic cell death. nih.gov
HeLa Cells Histamine stimulation Abolished mitochondrial Ca2+ rise and subsequent ATP increase Cytosolic Ca2+ transients are essential for mitochondrial Ca2+ uptake and metabolic activation. pnas.org
Colorectal Cancer Cells Induction of apoptosis Abolished apoptosis Cytosolic calcium is a key regulator of apoptosis in these cells. mdpi.com
Human Vascular Smooth Muscle Cells Spontaneous Ca2+ oscillations Abolished Ca2+ waves and reduced cell retraction Ca2+ waves are essential for cell migration. physiology.org

Influence on Mitochondrial Membrane Potential and Bioenergetics

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP production. BAPTA-AM has been used to study the influence of intracellular calcium on ΔΨm and mitochondrial bioenergetics. In chondrocytes, treatment with BAPTA-AM attenuated the decrease in mitochondrial membrane potential induced by iron overload, suggesting a protective effect against mitochondrial dysfunction. nih.gov Studies have also shown that while bile acids can dissipate the mitochondrial membrane potential, this effect was not prevented by BAPTA-AM treatment in pancreatic acinar cells, suggesting a direct, calcium-independent toxicity of bile acids on mitochondria in this context. royalsocietypublishing.org

Conversely, in hippocampal neurons, the application of BAPTA-AM was part of a study to understand the role of calcium in dendritogenesis, a process linked to mitochondrial bioenergetics. jneurosci.org By manipulating intracellular calcium levels, researchers can investigate how changes in mitochondrial function, including membrane potential, affect neuronal development. jneurosci.org The interplay between calcium signaling and mitochondrial bioenergetics is complex; transient calcium increases can stimulate ATP production, while sustained overload can lead to mitochondrial depolarization and cell death. pnas.orgresearchgate.net

Mediation of Ethanol (B145695) Toxicity in Pancreatic Acinar Cells via Calcium Overload

Research has shown that non-oxidative metabolites of ethanol, specifically fatty acid ethyl esters (FAEEs), are responsible for the toxic effects of alcohol on pancreatic acinar cells. pnas.org These metabolites cause a significant and sustained increase in intracellular calcium concentration, which is a key trigger for pancreatic injury. pnas.orgcambridge.org The use of BAPTA-AM has been crucial in demonstrating the causal link between this calcium elevation and cell damage. Pre-treatment of pancreatic acinar cells with BAPTA-AM prevents the pathological rise in intracellular calcium induced by FAEEs and protects the cells from necrotic cell death. pnas.orgcambridge.org This indicates that the toxic effects of ethanol metabolites are mediated primarily through the disruption of calcium homeostasis, leading to calcium overload. nih.gov

Organ-Specific Cellular Responses

The effects of modulating intracellular calcium with BAPTA-AM have been studied in various tissues, revealing organ-specific cellular responses.

Regulation of Vacuole Formation in Pancreatic Acinar Cells

In pancreatic acinar cells, hyperstimulation with secretagogues like cholecystokinin (B1591339) (CCK) can lead to the formation of large cytoplasmic vacuoles, a pathological hallmark of acute pancreatitis. researchgate.netpnas.org Studies have demonstrated that this vacuole formation is a calcium-dependent process. researchgate.netpnas.org When pancreatic acinar cells are preloaded with BAPTA-AM, the CCK-induced formation of these vacuoles is significantly reduced. researchgate.netpnas.org This protective effect underscores the critical role of elevated intracellular calcium concentrations in the early stages of pancreatitis. researchgate.netuni-greifswald.de Similarly, vacuolization induced by thapsigargin, an inhibitor of the ER Ca2+ pump, is also greatly diminished in the presence of BAPTA-AM. pnas.org

Table 2: Effect of BAPTA-AM on Vacuole Formation in Pancreatic Acinar Cells

Stimulus Effect on Vacuolization Effect of BAPTA-AM Pre-loading Conclusion Reference
Cholecystokinin (CCK) Hyperstimulation Significant increase in vacuoles No significant increase in vacuolization Vacuole formation is a Ca2+-dependent process. researchgate.netpnas.org
Thapsigargin Induces vacuole formation Greatly reduced vacuolization Blocking ER Ca2+ pumps leads to Ca2+-dependent vacuolization. pnas.org

Real-time Imaging of Intracellular Calcium Ions and Calcium Waves in Liver Tissues

BAPTA derivatives are integral to the development of fluorescent probes for real-time imaging of intracellular calcium dynamics. targetmol.com For instance, 5-Nitro BAPTA tetramethyl ester is used in the synthesis of two-photon probes that allow for the monitoring of intracellular calcium ions and calcium waves deep within liver tissues. targetmol.com These tools enable the visualization of how calcium signals propagate between cells, forming intercellular calcium waves that coordinate multicellular responses. nih.gov The study of these waves is crucial for understanding both normal physiological processes and pathological conditions in the liver. nih.gov While BAPTA-AM itself is a chelator and not a fluorescent indicator, its use in conjunction with calcium-sensitive dyes allows for the precise manipulation and measurement of calcium signals, providing a more comprehensive understanding of the role of calcium waves in tissue function. physiology.orgtargetmol.com

Advanced Methodologies and Sensor Development Utilizing Bapta Tetramethyl Ester

Development of Fluorescent Calcium Indicators

Fluorescent calcium indicators are indispensable tools in cellular biology, allowing for the visualization of dynamic changes in intracellular calcium concentrations. The core design of many of these indicators involves the strategic combination of the BAPTA calcium-binding moiety with a fluorescent reporter molecule, or fluorophore. nih.gov

The versatility of BAPTA has been demonstrated through its successful integration with a wide array of fluorophores, each offering distinct spectral properties. A common strategy involves decoupling the Ca²⁺-sensing unit (BAPTA) from the fluorescent reporter. nih.gov This allows for greater flexibility in choosing a fluorophore to suit specific experimental needs, such as multicolor imaging or use with optogenetic tools. ionbiosciences.com

Fluo and Rhod series: In early examples of this design, the BAPTA moiety was connected to the pendant aryl ring of fluorescein (B123965) or rhodamine, creating indicators like Fluo-3 and Rhod-2. nih.gov This modular approach enables calcium sensing through a mechanism known as photoinduced electron transfer (PeT). nih.gov

Oregon Green: The Oregon Green BAPTA (OGB) indicators also utilize a BAPTA-fluorophore conjugate. For instance, Oregon Green BAPTA-1 is a classic example where the BAPTA chelator is fused to the fluorophore. nih.govgoogle.com

Janelia Fluor (JF) Dyes: To enhance brightness and photostability, BAPTA has been integrated with advanced fluorophores like the Janelia Fluor dyes. BAPTA JF™549, for example, leverages the superior fluorescence quantum yield of the JF₅₄₉ scaffold, providing a red-shifted indicator that minimizes background autofluorescence. ionbiosciences.comgoogle.com

Texaphyrins: For multimodal imaging applications, the BAPTA moiety has been coupled with lanthanide texaphyrins. nih.govacs.org This creates probes that are not only fluorescent but also active in magnetic resonance imaging (MRI) and photoacoustic tomography (PAT). nih.govacs.org In one approach, a derivative of BAPTA was covalently attached to a texaphyrin complex via an amide linkage to create a sensor designated CaST. acs.org

The general principle involves creating a molecular construct where the fluorescence of the reporter molecule is modulated by the binding of calcium to the attached BAPTA unit.

The primary design principle for many BAPTA-based indicators is the modulation of photoinduced electron transfer (PeT). nih.gov

Mechanism of Action: In the absence of calcium, the electron-rich BAPTA moiety can donate an electron to the photo-excited fluorophore, effectively quenching its fluorescence. When BAPTA binds a Ca²⁺ ion, its electronic structure is altered, making it a less efficient electron donor. This reduction in PeT quenching leads to a significant increase in the fluorescence emission of the reporter dye. nih.govgoogle.com

Properties of Selected BAPTA-Based Fluorescent Indicators
IndicatorFluorophore ClassSensing MechanismKey Feature
Fluo-3FluoresceinPeTLarge dynamic range. nih.gov
Oregon Green BAPTA-1FluoresceinPeTClassic indicator with high fluorescence quantum yield. google.com
BAPTA JF™549Janelia FluorPeTExcellent brightness and photostability; red-shifted. ionbiosciences.com
CaST (Texaphyrin-BAPTA)TexaphyrinModulation of fluorescence, PAT, and MRI signalsEnables multimodal imaging. acs.org

The integration of BAPTA with specific classes of molecules, such as texaphyrins, has enabled the development of trimodal sensors for fluorescence, photoacoustic tomography (PAT), and magnetic resonance imaging (MRI). nih.govmit.edu This allows for the correlation of biological processes across different spatial and temporal scales, from cellular-level fluorescence to deep-tissue imaging with PAT and whole-organ imaging with MRI. nih.govacs.org

Working Principle: Texaphyrin-BAPTA conjugates, like CaST, exhibit an inverse relationship between their fluorescence and PAT signals. nih.govacs.org In the calcium-free state, the probe's fluorescence is quenched, while the nonradiative relaxation pathways that generate the PAT signal are enhanced. Upon binding calcium, fluorescence recovers, and the PAT signal decreases. nih.govacs.org Concurrently, the magnetic properties of the texaphyrin's central lanthanide ion (e.g., Gadolinium) are altered, providing a change in the MRI signal. nih.gov

Demonstrated Application: A texaphyrin-BAPTA sensor showed a 114% increase in fluorescence, a 40% decrease in PAT signal, and an 11% change in MRI relaxivity upon the addition of 300 μM Ca²⁺. nih.gov These probes have been shown to be detectable by multimodal imaging in brain tissue, establishing a powerful method for monitoring signaling processes that are inaccessible to purely optical techniques. nih.govmit.edu

Potentiometric Biosensors for Extracellular Calcium Detection

Beyond intracellular imaging, BAPTA-tetramethyl ester derivatives are being leveraged to create electrochemical sensors for monitoring extracellular calcium. These sensors are particularly aimed at detecting pathological conditions where local calcium concentrations become elevated. rsc.orgnih.gov

A novel approach to fabricating these sensors involves creating an electrically conductive polymer layer that incorporates the BAPTA chelator. rsc.orgrsc.org

Polymerization Process: Researchers have successfully developed a potentiometric sensor by electropolymerizing a derivative, BAPTA-tetramethyl ester dihydrochloride (B599025) (TMeBAPTA), with 2,2′-bithiophene (BT). rsc.orgresearchgate.net The electron-rich aromatic rings in the TMeBAPTA structure are susceptible to oxidative polymerization, allowing it to copolymerize with bithiophene. rsc.orgrsc.org This process is typically carried out using potentiodynamic cyclic voltammetry. rsc.org

Formation of the Sensing Layer: The electrochemical polymerization results in a sensitive, conductive copolymer layer (PBT/BAPTA) deposited on an electrode surface. rsc.orgnih.gov Following polymerization, the protective methyl ester groups on the BAPTA moiety are removed through hydrolysis (saponification), typically by soaking the electrode in a sodium hydroxide (B78521) solution. This deprotection step exposes the carboxylic acid groups, making the BAPTA unit active for chelating calcium ions. rsc.orgrsc.org

The primary application for these BAPTA-based potentiometric sensors is the early detection of inflammation and infection, particularly around medical implants. rsc.orgnih.govresearchgate.net

Pathological Calcium Elevation: Local calcium concentration is known to be significantly elevated in the interstitial fluid during inflammatory and infectious processes. rsc.orgnih.gov

Detection Mechanism: An increase in the concentration of calcium in the tissue adjacent to the sensor leads to the binding of Ca²⁺ ions by the BAPTA units within the conductive polymer matrix. This binding event causes a change in the electrical potential of the sensor. rsc.orgresearchgate.net

Sensor Performance: The developed PBT/BAPTA sensor demonstrated a clear potentiometric response to calcium, with its potential decreasing upon calcium binding. It exhibited Nernstian behavior with a slope of approximately 20 ± 0.3 mV per decade in the physiologically relevant concentration range of 0.1 mM to 1 mM. rsc.orgnih.gov The sensor also showed good selectivity for Ca²⁺ over Mg²⁺ ions. nih.govresearchgate.net This change in electrical potential serves as a direct signal of a potential ongoing infection or inflammatory response. rsc.orgresearchgate.net

PBT/BAPTA Potentiometric Sensor Characteristics
ParameterFindingReference
Sensing PrinciplePotentiometric detection of Ca²⁺ rsc.org
Concentration Range0.1 mM to 1 mM nih.gov
Response Slope~20 ± 0.3 mV per decade rsc.orgnih.gov
Target ApplicationEarly detection of inflammation and infection researchgate.net

Characterization of Sensor Response: Nernstian Behavior, Response Slope, and Selectivity Coefficients (e.g., Ca2+ over Mg2+)

The development of potentiometric sensors utilizing BAPTA derivatives for the selective detection of calcium ions (Ca²⁺) is an area of significant research. These sensors often incorporate BAPTA into a polymer matrix, and their performance is evaluated based on several key parameters, including Nernstian behavior, response slope, and selectivity over other divalent cations like magnesium (Mg²⁺). rsc.orgrsc.org

In one such study, a potentiometric sensor was fabricated using an electrically conductive copolymer of 2,2'-bithiophene (B32781) (BT) and 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA). rsc.org The synthesis involved the use of BAPTA-tetramethyl ester dihydrochloride (TMeBAPTA) to address the solubility issues of BAPTA, followed by hydrolytic deprotection of the carboxyl groups on the electrode surface. rsc.orgresearchgate.net

The sensor's response to Ca²⁺ demonstrated Nernstian behavior, a characteristic where the electrode potential changes logarithmically with the ion concentration. rsc.orgrsc.org The study recorded a response slope of approximately 20 ± 0.3 mV per decade in the Ca²⁺ concentration range of 0.1 mM to 1 mM. rsc.orgresearchgate.net While this indicates a clear response, it deviates from the theoretical Nernstian value of ~30 mV per decade for divalent cations. rsc.org

A crucial aspect of a Ca²⁺ sensor's performance is its ability to selectively detect Ca²⁺ in the presence of interfering ions, particularly Mg²⁺, which is often present at higher concentrations in biological fluids. interchim.frnih.gov The selectivity of the BAPTA-based sensor is quantified by the selectivity coefficient. Using the Separate Solution Method (SSM), a selectivity coefficient of –0.4 was calculated for Ca²⁺ over Mg²⁺, indicating a preferential selectivity for calcium ions. rsc.orgrsc.orgresearchgate.net The sensor film was also found to be sensitive to Mg²⁺, but with a different linear response range and potential, and it did not respond to zinc (Zn²⁺) ions. rsc.org

Table 1: Sensor Response Characteristics for a BAPTA-based Potentiometric Sensor

Parameter Value Ion Concentration Range Source
Response Slope ~20 ± 0.3 mV/decade Ca²⁺ 0.1 mM to 1 mM rsc.org, rsc.org, researchgate.net
Selectivity Coefficient (log KCa,Mg) -0.4 Ca²⁺ over Mg²⁺ N/A rsc.org, rsc.org, researchgate.net

| Nernstian Behavior | Demonstrated | Ca²⁺ | 0.1 mM to 1 mM | rsc.org, rsc.org |

Photo-Controllable Calcium Chelators

The ability to control Ca²⁺ concentrations with high spatiotemporal precision is essential for studying dynamic biological processes. mdpi.com This has led to the development of "caged" Ca²⁺ chelators, which are photolabile molecules that release calcium ions upon irradiation. annualreviews.org BAPTA analogues have been a key focus in the design of these photo-controllable chelators due to BAPTA's inherent high selectivity for Ca²⁺ over Mg²⁺. nih.govflintbox.com

The synthesis of photo-cleavable BAPTA analogues involves incorporating a photolabile protecting group (PPG) into the BAPTA structure, which temporarily alters its chelating properties. mdpi.com Upon illumination, the PPG is cleaved, restoring the chelator's high affinity for Ca²⁺ or, more commonly, causing the photolysis of the chelator itself to release bound Ca²⁺. annualreviews.org

One novel approach involves the synthesis of NQMP-BAPTA, which incorporates a photolabile 3-(hydroxymethyl)-2-naphthol (NQMP) moiety into the BAPTA framework. flintbox.comuga.edu This design strategy creates a new chelating ligand that maintains a high affinity for Ca²⁺ (K = 2.5 × 10⁶ M⁻¹) before photoactivation. rsc.org The NQMP core provides the photosensitivity required for controlled release. uga.edu

Other synthetic strategies have employed different photolabile groups. For instance, nitroindolinyl-caged BAPTA has been synthesized, although it showed limited photosensitivity. researchgate.net Another well-established approach uses the 2-nitrobenzyl group. A 2-nitrobenzyl mono-ester of BAPTA has been developed which, upon photolysis, releases the parent BAPTA molecule, thereby acting as a "caged chelator." annualreviews.org Similarly, DM-nitrophen, a BAPTA relative, uses a 2-nitrobenzyl chromophore for photo-release. annualreviews.org

The mechanism of Ca²⁺ release from photo-cleavable BAPTA analogues is dependent on the specific photochemistry of the incorporated PPG. The goal is to achieve a rapid and efficient increase in free Ca²⁺ concentration following a light pulse.

In the case of NQMP-BAPTA, irradiation at 300 or 350 nm triggers the photolysis of the NQMP core. rsc.org This process is remarkably efficient, with a reported quantum yield (Φ) of 0.63, and is extremely fast, with the release of Ca²⁺ occurring in less than 12 microseconds (τ < 12 µs). flintbox.comrsc.org The quantum yield for the photorelease of Ca²⁺ from the DM-nitrophen-Ca²⁺ complex is lower, at 0.18. annualreviews.org

The photochemical reaction for DM-nitrophen involves the cleavage of a C-N bond, which is a relatively fast process. annualreviews.org Following light absorption, the 2-nitrobenzyl group undergoes an internal redox reaction, leading to the fragmentation of the chelator into two dicarboxylate molecules, which have a much lower affinity for Ca²⁺, thus releasing the ion. annualreviews.org The efficiency and speed of this release are critical for mimicking the rapid Ca²⁺ transients that occur in cellular signaling pathways. annualreviews.org

Critical Considerations and Off Target Effects in Bapta Based Research

Calcium-Independent Cellular Effects of BAPTA

The assumption that the cellular effects of BAPTA are solely due to its buffering of intracellular calcium is increasingly being challenged. thermofisher.com Studies have revealed that BAPTA can directly interact with and modulate cellular components and processes through mechanisms that are entirely independent of its primary function as a Ca²⁺ chelator. utexas.eduresearchgate.net

Recent research has uncovered that BAPTA can directly inhibit key cellular enzymes, an effect unrelated to its calcium-binding properties. A prominent example is the direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a critical enzyme in the regulation of glycolysis. researchgate.netnih.gov This interaction was shown to occur independently of Ca²⁺ chelation, as a BAPTA analog with a low affinity for calcium elicited the same inhibitory effect. nih.gov The inhibition of PFKFB3 by intracellular BAPTA impairs glycolysis, which in turn diminishes the activity of the mTORC1 signaling pathway and leads to a rapid decline in the translation of the anti-apoptotic protein Mcl-1. researchgate.netnih.gov This discovery reveals a significant, previously unappreciated Ca²⁺-independent mechanism through which BAPTA can impact cellular metabolism and survival. utexas.edu

While the relationship between BAPTA and enzymes like Phospholipase C (PLC) is often studied, it is typically in the context of PLC's dependence on calcium for activation. shareok.org PLC activation requires some level of free Ca²⁺, and BAPTA's chelation activity can therefore indirectly suppress its function. shareok.org However, the direct, Ca²⁺-independent inhibition observed with PFKFB3 represents a distinct class of off-target effects.

Although BAPTA was designed for high selectivity for Ca²⁺ over Mg²⁺, it is not perfectly specific and can bind other biologically relevant divalent and trivalent metal ions with significant affinity. tcichemicals.com BAPTA and its derivatives are known to chelate transition metals such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺). tcichemicals.com This cross-reactivity is a potential source of experimental artifacts, as the chelation of these other ions can disrupt the function of various metalloproteins and signaling pathways.

The binding affinities of BAPTA for these ions are often substantial. For instance, studies with BAPTA derivatives illustrate a clear, albeit reduced, affinity for various metal ions compared to parent compounds. The stability of these complexes means that intracellular BAPTA could significantly lower the bioavailability of ions like zinc, which acts as a crucial cofactor for numerous enzymes and as a signaling molecule in its own right. queens.org The use of chelators like TPEN, which selectively binds heavy metals such as Zn²⁺, Cu²⁺, and Fe²⁺ without disturbing Ca²⁺ concentrations, can help to dissect these effects in control experiments. thermofisher.com

Below is a table showing the complex formation constants (log K) for a BAPTA derivative, 5,5'-dinitro BAPTA (DNB), with several divalent cations, illustrating its capacity to bind ions other than calcium.

Metal IonLog K (DNB)
Ca²⁺2.75
Zn²⁺6.54
Cu²⁺7.24
Pb²⁺7.35
Cd²⁺8.68
Ni²⁺3.53
Data derived from complexation studies of 5,5'-dinitro BAPTA.

Beyond direct enzyme modulation and metal ion chelation, BAPTA has been shown to exert several other off-target effects. At high micromolar concentrations, BAPTA can induce the disassembly of the actin and microtubule cytoskeletons through a calcium-independent mechanism. tcichemicals.com This effect is not observed with all BAPTA variants, such as dimethyl-BAPTA, highlighting the structural specificity of this interaction. tcichemicals.com

Furthermore, BAPTA has been found to directly activate ion channels. In HEK293T cells, the application of BAPTA to the intracellular solution induced the activity of ANO6 (TMEM16F) calcium-activated chloride channels even in the absence of a rise in intracellular calcium. This effect was not replicated by the slower calcium chelator EGTA, suggesting a specific interaction between BAPTA and the channel protein. Such non-specific interactions underscore the potential for BAPTA to alter cellular physiology in ways that are independent of its intended function. thermofisher.com

Methodological Pitfalls and Control Strategies in BAPTA Application

A significant methodological challenge when using the cell-permeant acetoxymethyl (AM) ester form of BAPTA is ensuring that a sufficient concentration of the active chelator is present inside the cell for the entire duration of the experiment. thermofisher.com Once BAPTA-AM enters the cell, it is cleaved by intracellular esterases into its active, membrane-impermeant form. However, cells can actively extrude these molecules over time, and they can also be metabolized.

This transient intracellular concentration means that the cell's calcium-buffering capacity may decrease significantly during a long experiment. Studies have shown that the neuroprotective effects of BAPTA-AM loading correlate directly with the time course of the chelator's retention within the cells. Therefore, it is crucial for researchers to validate that BAPTA is retained and remains effective for the required experimental period, a step that is often overlooked. thermofisher.com

Given the range of calcium-independent effects, it is essential to differentiate between biological outcomes caused by direct Ca²⁺ buffering and those arising from off-target interactions. thermofisher.com A key strategy is the use of BAPTA analogs that have different affinities for calcium. For example, demonstrating that an effect is produced by BAPTA but not by a structurally similar analog with a very low affinity for Ca²⁺ (e.g., TF-BAPTA or 5,5'-dinitro-BAPTA) provides strong evidence that the effect is indeed Ca²⁺-dependent. researchgate.net Conversely, if a low-affinity analog reproduces the effect of BAPTA, it points to a calcium-independent mechanism. nih.gov

Another critical control is to compare the effects of BAPTA with those of a structurally different Ca²⁺ chelator, such as EGTA. While both are high-affinity calcium chelators, EGTA has a different molecular structure and slower binding kinetics. If an observed cellular response is triggered by BAPTA but not by EGTA, it may suggest a Ca²⁺-independent off-target effect specific to the BAPTA molecule, rather than a general consequence of calcium buffering.

Optimizing Cell Loading Procedures (e.g., Pluronic F-127, Microinjection, Scrape Loading)

The effective delivery of BAPTA-tetramethyl ester (BAPTA-AM) into the cytosol, where it can be hydrolyzed by esterases into its active, calcium-chelating form (BAPTA), is a critical step for its use in research. The lipophilic nature of the AM ester facilitates its passage across the plasma membrane, but its low aqueous solubility necessitates specific loading strategies. biotium.com The choice of loading method depends on the cell type, the experimental requirements for precision and throughput, and the potential for method-induced cellular artifacts. Optimization of these procedures is essential to ensure adequate intracellular chelator concentration while minimizing cellular stress.

Pluronic F-127

The most common method for loading BAPTA-AM and other acetoxymethyl esters into cell populations involves the use of the non-ionic surfactant, Pluronic F-127. biotium.com BAPTA-AM is largely insoluble in aqueous solutions, and Pluronic F-127 acts as a dispersing agent to facilitate its solubilization in cell culture media. biotium.com The standard procedure involves first dissolving the BAPTA-AM in an organic solvent, typically anhydrous dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. aatbio.comnih.gov This stock is then often mixed with an aqueous solution of Pluronic F-127 before being further diluted into the final working solution that is applied to the cells. aatbio.com

Research into optimizing this technique has shown that loading efficiency is sensitive to the concentrations of both Pluronic F-127 and DMSO. nih.gov While both are necessary for successful loading, studies have indicated that reducing their concentrations can enhance staining efficiency and better preserve cell viability and function. nih.gov For many cell lines, a final in-well concentration of Pluronic F-127 between 0.02% and 0.04% is recommended. aatbio.com However, it is a critical consideration that prolonged incubation times (e.g., over 60 minutes) with Pluronic F-127 may negatively impact loading by increasing the membrane permeability to the point that the hydrolyzed, active form of the chelator can leak out of the cytoplasm. nih.gov

Microinjection

Microinjection is a physically direct method for introducing substances into a single cell. This technique uses a fine glass micropipette to inject a solution directly into the cytoplasm, offering unparalleled control over the quantity and concentration of the delivered molecule. In the context of BAPTA, microinjection is typically used to load the cell-impermeant salt form of the chelator rather than the BAPTA-AM ester. biotium.comresearchgate.net

This approach has several distinct advantages. It bypasses the entire process of passive diffusion and enzymatic hydrolysis of the AM ester, thereby eliminating uncertainties related to incomplete cleavage or the sequestration of the ester in organelles before it can be activated. researchgate.net The concentration of the active chelator within the cell is known with high precision. However, the primary drawbacks of microinjection are that it is exceptionally low-throughput, as cells must be injected one by one, and it is technically demanding. The procedure itself is invasive and can cause physical damage or stress to the target cell.

Scrape Loading

Scrape loading is a technique used to load a large population of adherent cells simultaneously. researchgate.netnih.gov The method involves mechanically scraping the cell monolayer with a tool, such as a rubber policeman or a scalpel blade, in the presence of a medium containing the molecule to be loaded. mdpi.com The scraping action creates transient tears in the plasma membranes of the cells located along the edge of the scrape, allowing for the entry of molecules from the extracellular solution that would otherwise be membrane-impermeable. researchgate.net

While this technique is frequently employed for loading fluorescent dyes like Lucifer Yellow to investigate gap junctional intercellular communication, its principle is applicable to other molecules. nih.govmdpi.com The main advantage of scrape loading is its simplicity and rapidity for loading many cells without sophisticated equipment. researchgate.netnih.gov The primary disadvantages are the lack of control over the amount of substance loaded into each cell and the significant cell injury and death that occurs along the scrape line. It is a crude method best suited for experiments where loading a large number of cells is more critical than the viability of the entire population or the precise intracellular concentration of the loaded substance.

Data Tables

Future Directions and Emerging Research Avenues for Bapta Tetramethyl Ester

Development of Compartment-Specific Calcium Manipulators and Sensors

While cytosolic calcium signaling is well-studied, it is increasingly clear that calcium dynamics within specific organelles, such as mitochondria, the endoplasmic reticulum, and the nucleus, play critical roles in cell function and fate. A significant future direction is the development of BAPTA derivatives that can be targeted to these specific subcellular compartments. This approach allows for the precise manipulation and sensing of calcium in localized microdomains, offering a more nuanced understanding of cellular signaling.

Table 1: Examples of Modified BAPTA for Compartment-Specific Applications

BAPTA Derivative/ApplicationTarget Compartment/MechanismKey Research FindingReference
Mitochondria-Targeted Calcium SensorMitochondriaA synthetic fluorescent sensor based on a BAPTA derivative allows for ratiometric imaging of calcium specifically within the mitochondria of live cells. nih.gov
Photo-releasable BAPTA ("Caged Calcium")Cytosol/Specific OrganellesIncorporating photolabile groups into the BAPTA structure allows for light-induced release of calcium, providing temporal and spatial control over calcium signaling. This can be targeted to specific cellular regions. annualreviews.orgnih.gov
BAPTA-Conjugated NanosensorsDeep Tissue/ExtracellularCoupling BAPTA to lanthanide texaphyrins creates multimodal probes for monitoring calcium via fluorescence, MRI, and photoacoustic imaging, enabling detection in deep tissues inaccessible to standard optical methods. nih.gov

Integration into Advanced Nanotechnology for Targeted Biomedical Applications

The convergence of BAPTA chemistry with nanotechnology is paving the way for innovative biomedical applications. researchgate.netnih.gov Nanocarriers, such as polymeric nanoparticles and liposomes, offer a vehicle to deliver BAPTA-tetramethyl ester to specific cells or tissues, enhancing its therapeutic potential while minimizing off-target effects. nih.gov This is particularly relevant for diseases where dysregulated calcium signaling is a key pathological feature.

One emerging area is the development of BAPTA-based nanosensors for diagnostics and imaging. researchgate.net For example, researchers have created a potentiometric sensor using a copolymer of BAPTA and an electrically conductive polymer. researchgate.net This sensor can detect changes in extracellular calcium concentrations, which could serve as an early indicator of inflammation or infection around medical implants. researchgate.net Furthermore, nanotechnology enables the creation of multimodal imaging agents. By linking BAPTA to nanostructures like texaphyrin complexes, probes have been developed that are detectable by magnetic resonance imaging (MRI) and photoacoustic tomography (PAT), allowing for noninvasive imaging of calcium dynamics in deep tissues like the brain. nih.gov These advanced systems could revolutionize the study of signaling processes across different spatial and temporal scales. nih.gov

Table 2: BAPTA in Nanotechnology for Biomedical Applications

Nanotechnology ApproachApplicationKey Research FindingReference
Polymeric NanosensorsDetection of Extracellular Ca2+A potentiometric sensor made from a BAPTA-containing copolymer can detect pathological changes in calcium levels, potentially for monitoring inflammation near implants. researchgate.net
Texaphyrin-BAPTA ConjugatesMultimodal Imaging (MRI, PAT, Fluorescence)Creates a sensor capable of reporting on calcium concentrations in deep tissues, overcoming the limitations of traditional optical imaging. nih.gov
Targeted Nanocarrier DeliveryTargeted Drug DeliveryNanoparticle-based systems can deliver therapeutic agents to specific cells or tissues, improving bioavailability and efficacy for potential BAPTA-based therapies. nih.govnih.gov

High-Throughput Screening Platforms for Modulators of Calcium Signaling

The modulation of intracellular calcium is a key mechanism for many drugs, making calcium signaling pathways attractive targets for drug discovery. google.com High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify new therapeutic leads. researchoutreach.org BAPTA-tetramethyl ester is being integrated into HTS platforms to facilitate the discovery of modulators of calcium signaling.

A key challenge in HTS assays that measure intracellular calcium is the rapid, transient nature of the signal, which can be difficult to capture reliably in an automated, multi-well plate format. Research has shown that pre-loading cells with BAPTA-AM can buffer the intracellular calcium response to a stimulus. google.com This buffering action delays the peak of the calcium signal and prolongs its duration, altering the signal kinetics in a way that is more amenable to detection by HTS instrumentation. google.com This method can be applied to cells expressing specific receptors or ion channels, creating a robust functional assay to screen for compounds that activate or inhibit these targets. google.com The use of BAPTA-AM in this context enhances the practicality and reliability of whole-cell functional assays for identifying new drugs that act via calcium modulation. google.com

Elucidating Novel Biological Roles and Interactions Beyond Primary Calcium Chelation

For decades, the effects of BAPTA were almost universally attributed to its chelation of intracellular calcium. open.ac.uk However, a growing body of evidence reveals that BAPTA can exert significant biological effects independent of its primary function, a critical consideration for future research. These "off-target" or non-canonical interactions are an important emerging field of study.

Research has demonstrated that BAPTA can directly interact with and inhibit various proteins. For example, BAPTA has been shown to directly inhibit the glycolytic enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3), leading to impaired glycolysis and apoptosis in certain cancer cells. kuleuven.be This effect was shown to be independent of calcium chelation, as a BAPTA analog with low affinity for Ca2+ produced the same result. kuleuven.be Similarly, BAPTA can directly block certain potassium channels and the calcium-activated chloride channel ANO6, in some cases even activating the channel in the absence of a calcium signal. nih.govapexbt.com

Furthermore, BAPTA is not perfectly selective for calcium and can bind other divalent and trivalent metal ions with high affinity, including zinc (Zn2+), iron (Fe2+/Fe3+), and copper (Cu2+). open.ac.ukgoogle.com The chelation of these other ions can have profound biological consequences. For instance, the ability of BAPTA to block meiotic entry in oocytes has been attributed to its chelation of Zn2+, not Ca2+. open.ac.uk In other studies, BAPTA-AM was found to protect chondrocytes from iron overload-induced dysfunction by suppressing iron influx. spandidos-publications.comnih.gov These findings compel a re-evaluation of past studies that relied solely on BAPTA as a specific calcium buffer and open up new avenues for its potential therapeutic use based on these alternative mechanisms. kuleuven.be

Table 3: Novel and Non-Canonical Interactions of BAPTA

TargetObserved EffectCalcium-IndependenceReference
PFKFB3 (Enzyme)Direct inhibition of enzyme activity, impairing glycolysis.Demonstrated with a low Ca2+ affinity BAPTA analog. kuleuven.be
ANO6 (Chloride Channel)Directly activates the channel in the absence of calcium elevation.Effect observed without added intracellular calcium. nih.gov
Voltage-gated K+ ChannelsDirectly blocks channel currents.Inhibition occurs independently of Ca2+ chelation. apexbt.com
Zinc (Zn2+)Chelates Zn2+, preventing meiotic entry in oocytes.Effect attributed to Zn2+ chelation, not Ca2+. open.ac.uk
Iron (Fe2+/Fe3+)Suppresses iron influx into chondrocytes, protecting against iron overload.Effect is based on chelation of iron. spandidos-publications.comnih.gov

Q & A

Q. What are the critical steps in synthesizing Bapta-tetramethyl ester, and how can purity be validated experimentally?

Methodological Answer: Synthesis typically involves esterification of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) with methanol under acidic catalysis. Key steps include:

  • Reagent stoichiometry control : Maintain a 4:1 molar ratio of methanol to BAPTA to ensure complete esterification .
  • Purification : Use column chromatography (e.g., silica gel with chloroform/methanol gradients) followed by recrystallization. Validate purity via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual amine protons at δ 6.5–7.5 ppm) .

Q. How does Bapta-tetramethyl ester function as a calcium chelator, and what experimental controls are necessary to confirm its specificity?

Methodological Answer: The tetramethyl ester form is cell-permeable, hydrolyzing intracellularly to release BAPTA, which binds Ca²⁺ with high affinity (Kd ~160 nM). To confirm specificity:

  • Include negative controls : Use Ca²⁺-free buffers or EGTA (a non-cell-permeable chelator) to distinguish extracellular vs. intracellular Ca²⁺ effects.
  • Fluorescence validation : Pair with Fura-2 AM (a Ca²⁺ indicator) to correlate chelation with cytoplasmic Ca²⁺ depletion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Bapta-tetramethyl ester synthesis using statistical experimental design?

Methodological Answer: Apply Taguchi orthogonal arrays (e.g., L9 matrix) to test parameters:

ParameterLevels TestedOptimal Condition
Catalyst concentration0.5%, 1.0%, 1.5% (w/w)1.5% H₂SO₄
Reaction temperature40°C, 50°C, 60°C60°C
  • Analyze via signal-to-noise (S/N) ratios (larger-the-better) to prioritize factors. For example, catalyst concentration contributes >75% to yield variance . Validate with ANOVA to confirm significance (p < 0.05) .

Q. How should researchers resolve contradictions in reported Ca²⁺ chelation efficiencies of Bapta-tetramethyl ester across cell types?

Methodological Answer: Discrepancies may arise from hydrolysis rate variability. Address this via:

  • Cell-type-specific calibration : Quantify intracellular esterase activity using fluorogenic substrates (e.g., fluorescein diacetate).
  • Dose-response normalization : Adjust Bapta-tetramethyl ester concentrations based on hydrolysis kinetics measured via LC-MS .
  • Cross-validation : Compare with BAPTA-AM (a commercial analog) to isolate hydrolysis-related inefficiencies .

Q. What advanced analytical techniques are recommended for characterizing Bapta-tetramethyl ester stability under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Monitor hydrolysis products (e.g., free BAPTA) in simulated intracellular fluid (pH 7.4, 37°C) over 24 hours.
  • Isothermal titration calorimetry (ITC) : Measure Ca²⁺ binding affinity post-hydrolysis to confirm functional integrity .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf-life under storage conditions .

Methodological Notes

  • Data Interpretation : When analyzing chelation efficiency, distinguish between apparent Ca²⁺ depletion (artifact of esterase variability) and true binding capacity using compartment-specific probes .
  • Experimental Replication : For synthesis optimization, conduct triplicate runs under Taguchi-designed conditions to ensure reproducibility (RSD <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BAPTA Tetramethyl ester
Reactant of Route 2
Reactant of Route 2
BAPTA Tetramethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.